1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-28-18-8-2-15(3-9-18)10-11-23-12-21(25)24(17-6-4-16(22)5-7-17)20-14-29(26,27)13-19(20)23/h2-9,19-20H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBXLGJBKUXHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-(4-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex heterocyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The compound features a thieno[3,4-b]pyrazine core, which is known for various biological activities. The presence of the 4-chlorophenyl and 4-methoxyphenethyl substituents may influence its pharmacological properties, enhancing its interaction with biological targets.
Chemical Formula
- Molecular Formula : C19H22ClN2O2S
- Molecular Weight : 364.90 g/mol
Structural Characteristics
- The compound includes a thieno ring fused with a pyrazine moiety, contributing to its stability and reactivity.
- Substituents such as chlorine and methoxy groups may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[3,4-b]pyrazines demonstrate activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) values, which provide insights into the effectiveness of the compound against specific pathogens.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 2.14 ± 0.003 |
| Urease | Non-competitive | 1.13 ± 0.003 |
These findings suggest that the compound may have applications in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Activity
Several studies have reported on the anticancer properties of similar compounds. The thieno[3,4-b]pyrazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines:
| Cancer Cell Line | Cytotoxicity Level |
|---|---|
| MCF-7 (Breast Cancer) | Significant |
| HeLa (Cervical Cancer) | Moderate |
| A549 (Lung Cancer) | Weak |
The mechanisms of action are thought to involve apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thieno[3,4-b]pyrazine derivatives demonstrated that modifications at the phenyl ring significantly enhanced antibacterial activity against Staphylococcus aureus. The study utilized disk diffusion methods to evaluate efficacy, revealing that certain substitutions led to a marked increase in inhibition zones compared to controls.
Case Study 2: Enzyme Inhibition
In a pharmacological evaluation of urease inhibitors, several derivatives were tested for their ability to inhibit urease activity in vitro. The study found that compounds with electron-withdrawing groups at specific positions exhibited superior inhibitory effects compared to those with electron-donating groups.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step cyclization reactions. A common approach is the condensation of 4-chlorophenyl precursors with heterocyclic intermediates (e.g., pyrazolo-pyrimidine or thieno-pyrazine cores) under basic conditions (e.g., triethylamine). Reaction optimization may include varying solvents (DMF, THF), temperature (80–120°C), and catalysts (e.g., Pd/C for hydrogenation). Monitoring via thin-layer chromatography (TLC) or HPLC ensures purity .
Q. How should researchers characterize the compound’s structure and purity?
Use single-crystal X-ray diffraction (SC-XRD) for definitive structural confirmation, employing SHELX programs (e.g., SHELXL for refinement) . Complement with spectroscopic methods:
- NMR : Analyze , , and 2D spectra to verify substituent positions.
- HPLC-MS : Confirm molecular weight and purity (>95%) .
- FT-IR : Identify functional groups (e.g., sulfone groups at 6,6-dioxide positions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:
- Dose-response studies : Validate activity across multiple concentrations.
- Target-specific assays : Use kinase profiling or receptor-binding assays to confirm mechanistic hypotheses .
- Repurification : Re-isolate the compound via column chromatography (silica gel, eluent: CHCl/MeOH) to exclude degradation products .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetics?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases) from the PDB. For ADMET prediction, use tools like SwissADME or pkCSM to assess solubility, CYP450 interactions, and bioavailability. Validate with molecular dynamics simulations (GROMACS) to study ligand-protein stability .
Q. How can reaction yields be improved for large-scale synthesis?
Optimize stoichiometry (e.g., 1.2 equivalents of 4-methoxyphenethyl bromide) and employ microwave-assisted synthesis to reduce reaction time. Use flow chemistry for controlled mixing and scalability. Post-synthesis, purify via recrystallization (ethanol/water) or preparative HPLC .
Q. What strategies address solubility challenges in in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, ensuring compatibility with biological systems.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoparticle encapsulation : Use liposomes or PLGA nanoparticles for controlled release .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
- Thermal Stability : Assess via thermogravimetric analysis (TGA) to determine decomposition thresholds for storage .
- Stereochemical Purity : Employ chiral HPLC or circular dichroism (CD) to verify enantiomeric excess in asymmetric syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
